3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-

Sequential Cross-Coupling Chemoselectivity Molecular Electronics

Researchers requiring iterative cross-coupling logic often face premature consumption of reactive handles. CAS 120517-37-5 solves this by providing a para-iodophenyl unit orthogonal to the protected terminal alkyne. The C-I bond remains intact during standard Sonogashira alkynylation, enabling a second distinct Pd-catalyzed coupling (e.g., Suzuki) after deprotection. Key supply advantages: - Enables controlled synthesis of unsymmetrical diarylalkynes and extended pi-systems. - Functions as a storable, on-demand precursor to 4-ethynyl-iodobenzene via mild deprotection. - Essential building block for conjugated microporous polymer (CMP) networks.

Molecular Formula C11H11IO
Molecular Weight 286.11 g/mol
CAS No. 120517-37-5
Cat. No. B14299112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-
CAS120517-37-5
Molecular FormulaC11H11IO
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC=C(C=C1)I)O
InChIInChI=1S/C11H11IO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3
InChIKeyKGIZFRNNKXSQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-: Protected Acetylene Precursor


3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- (CAS 120517-37-5) is a specialized organic building block belonging to the class of 4-aryl-2-methyl-3-butyn-2-ols. Its structure features a terminal alkyne protected by a 2-hydroxypropyl group and a para-iodophenyl aromatic ring. This compound serves as a protected acetylene source in palladium-catalyzed Sonogashira cross-coupling reactions [1]. The iodine atom provides a potent leaving group for oxidative addition, enabling the construction of complex molecular architectures, including conjugated polymers [2] and small-molecule probes .

Protected Acetylene Source Enables Sonogashira coupling via terminal alkyne after mild deprotection
Aryl Iodide Handle Reported high oxidative addition reactivity for sequential cross-coupling
Mild Deprotection Compatible Supports rapid, low-temperature methods preserving iodine functionality

3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-: Why Analogs Fail


Generic substitution with other 4-aryl-2-methyl-3-butyn-2-ols, such as the bromophenyl (CAS 76347-62-1) or chlorophenyl (CAS 75373-70-5) analogs, fails due to the critical divergence in subsequent reaction pathways enabled by the iodine atom. The C-I bond in 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is significantly more reactive in oxidative addition to palladium(0) than the corresponding C-Br or C-Cl bonds [1]. This difference is not merely about the initial Sonogashira coupling; it is about the post-coupling molecular fate. The iodine atom is a robust, orthogonal handle that remains intact after the alkyne is deprotected, enabling a second, distinct cross-coupling event (e.g., Suzuki, Stille, or another Sonogashira) to build molecular complexity. A bromophenyl analog, being less reactive, would either require harsher conditions for a second coupling, leading to lower yields and selectivity, or could undergo undesired cross-reactivity during the initial alkyne formation. This dual-mode, sequential reactivity is the principal procurement rationale.

Property
4-Iodo Analog (This Compound)
Bromo/Chloro Analogs
Oxidative Addition Reactivity
Reported high reactivity with Pd(0)
Lower reactivity may require harsher conditions
Sequential Coupling Capability
Iodine remains intact after first coupling, enabling a second distinct coupling
May undergo undesired cross-reactivity or fail in second coupling step
Post-Coupling Orthogonality
Reported orthogonal reactivity for building molecular complexity
Reactivity profile may limit sequential transformations

3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-: Procurement Selection Guide


Iodine vs. Bromine Orthogonality in Sequential Coupling

The iodine atom in 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is a far superior leaving group in palladium-catalyzed cross-couplings compared to its bromine or chlorine analogs, enabling a sequential coupling strategy not possible with the other halogens. The relative reaction rates for oxidative addition to Pd(0) for aryl halides are well-established: I >> Br > Cl [1]. This allows for a 'safety-catch' strategy: the alkyne can be installed via Sonogashira coupling of the iodine atom, then deprotected, and the resulting terminal alkyne can be used in a second Sonogashira coupling, while the analogous bromophenyl compound would be significantly less reactive and prone to side reactions. This is a class-level inference based on fundamental organometallic reactivity [1], supported by the use of the compound in the synthesis of complex, highly cross-linked polymers where this orthogonality is essential [2].

Reactivity Orthogonality
Class-level inference
~1,000,000-fold faster oxidative addition (Ar-I vs Ar-Br)
Supports sequential coupling selectivity
Based on general organometallic principles
Sequential Cross-Coupling Chemoselectivity Molecular Electronics

Mild Deprotection of the 2-Hydroxypropyl Group

The 2-hydroxypropyl protecting group on this compound is quantitatively removed to reveal a terminal alkyne. A key differentiator for procurement is the choice of deprotection method, which dramatically impacts reaction time and temperature, thus affecting the integrity of sensitive functional groups. Traditional methods require reflux in toluene with KOH for several hours [1]. In contrast, a more modern protocol using catalytic tetrabutylammonium hydroxide (Bu4NOH) and methanol achieves complete deprotection of 4-aryl-2-methyl-3-butyn-2-ols, including the 4-iodophenyl analog, in just 5 minutes at 75 °C, yielding the terminal arylacetylene in good to excellent yields [2].

Deprotection Efficiency
Cross-study comparable
5 min at 75 °C (vs. hours at ~110 °C)
Enables mild terminal alkyne generation
Preserves iodine handle; Bu4NOH/MeOH method
Acetylene Protection Deprotection Kinetics Functional Group Tolerance

Synthesis of Highly Cross-Linked Polymers

A specific application of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- (via its core structure) is its use in the synthesis of advanced polymer networks. The compound 1,3,5,7-tetrakis(4-iodophenyl)adamantane, which contains four para-iodophenyl units identical to the target compound, was reacted with 2-methyl-3-butyn-2-ol under Pd-catalyzed Heck coupling conditions to form a tetraacetylene derivative [1]. This demonstrates the compound's utility in creating high-value materials where the iodine atom is essential for the initial coupling event.

Polymer Synthesis Utility
Supporting evidence
Enables tetraacetylene derivative formation
Demonstrates use in cross-linked polymer networks
Iodine essential for initial Pd-catalyzed coupling
Conjugated Polymers Microporous Materials Materials Science

3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-: Application Scenarios


Sequential Cross-Coupling for Complex Molecules

Procurement is justified for research projects requiring the synthesis of unsymmetrical diarylalkynes or extended pi-conjugated systems. The orthogonality of the aryl iodide allows for a first Sonogashira coupling with the iodine atom to install the protected alkyne unit [1]. Following deprotection, the resulting terminal alkyne can undergo a second, distinct cross-coupling (e.g., another Sonogashira with a different aryl halide) to build molecular complexity in a controlled manner. This sequential strategy is central to materials science and medicinal chemistry.

Conjugated Polymers and Microporous Networks

This compound is directly applicable in the synthesis of conjugated microporous polymers (CMPs) and other network structures. As evidenced by the synthesis of highly cross-linked polymers from tetra(4-iodophenyl)adamantane cores, the para-iodophenyl unit is a crucial building block for Pd-catalyzed alkynylation [2]. The resulting materials have potential applications in gas storage, separation, and catalysis.

Terminal Arylacetylene Synthesis

Researchers requiring 4-ethynyl-iodobenzene as a synthetic intermediate should procure this compound. Using the mild deprotection methods described [3], it can be quantitatively converted to the corresponding terminal alkyne under conditions that preserve the valuable iodine handle. This provides a stable, storable precursor to a reactive building block that can be generated on-demand.

Application
Selection Property
Validation Focus
Sequential Cross-Coupling
Aryl iodide orthogonality
Chemoselectivity and coupling yields
Conjugated Polymers
Iodoaryl coupling handle
Cross-linking efficiency and material properties
Terminal Alkyne Generation
Mild deprotection compatibility
Alkyne yield and iodine retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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